molecular formula C17H20N2O2 B7457675 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Cat. No. B7457675
M. Wt: 284.35 g/mol
InChI Key: FINSGSBRPNVECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one, also known as DOP, is a chemical compound that has been widely studied for its potential applications in biomedical research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. Another proposed mechanism is that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may activate cell death pathways in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can reduce inflammation, protect cells from oxidative stress, and induce cell death in cancer cells. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of research areas.
One limitation of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one in lab experiments is that its exact mechanism of action is not fully understood. Additionally, the effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may vary depending on the specific cell type or tissue being studied.

Future Directions

There are several potential future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one. One area of interest is further investigation of its potential as a neuroprotective agent. Studies could focus on the specific mechanisms by which 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one protects cells from oxidative stress and inflammation, as well as its potential therapeutic applications in neurodegenerative diseases.
Another potential area of research is the development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one as an anti-cancer therapy. Studies could focus on optimizing the synthesis method of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one and investigating its efficacy in animal models of cancer.
Finally, further research could be conducted to better understand the biochemical and physiological effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one, as well as its potential limitations and side effects. This could lead to the development of more targeted and effective therapies based on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can be achieved through a multistep process. One common method involves the reaction of 2-amino-1,2,3,4-tetrahydroisoquinoline with 3,5-dimethyl-4-(2-bromoacetyl)oxazole in the presence of a base. This reaction produces the intermediate 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-bromoacetyl)-3,5-dimethyl-1,2-oxazole, which can then be further reacted with a reducing agent to yield 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one.

Scientific Research Applications

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can protect cells from oxidative stress and reduce inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research has focused on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one's potential as an anti-cancer agent. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can induce cell death in a variety of cancer cell lines, making it a promising candidate for further investigation as a cancer therapy.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-16(13(2)21-18-12)7-8-17(20)19-10-9-14-5-3-4-6-15(14)11-19/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINSGSBRPNVECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

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